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molecular formula C13H12N2O2 B8369553 2-Amino-6,7-dihydro-7-phenylcyclopent[e]-1,3-oxazin-4(5H)-one CAS No. 312312-81-5

2-Amino-6,7-dihydro-7-phenylcyclopent[e]-1,3-oxazin-4(5H)-one

Cat. No. B8369553
M. Wt: 228.25 g/mol
InChI Key: MNBOGFLTAOTOJM-UHFFFAOYSA-N
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Patent
US08486952B2

Procedure details

2-Methyl-2-thiopseudourea sulfate (1.336 g, 9.61 mmol) was dissolved in water (10 mL) and KOH (1.128 g, 20.10 mmol) was added. Under stirring, ethyl 2-oxo-3-phenylcyclopentanecarboxylate (2.03 g, 8.74 mmol) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered, washed with water and ether, and dried over anhydrous sodium sulfate to afford 2-amino-7-phenyl-6,7-dihydrocyclopenta[e][1,3]oxazin-4(5H)-one (1.22 g, 5.35 mmol, 61.2% yield) as white solid. LC-MS (M+H)+=229.1. 1H NMR (500 MHz, dimethylsulfoxide-d6) δ ppm 7.57-7.85 (2H, m), 7.08-7.47 (5H, m), 4.25-4.38 (1H, m), 1.72-2.73 (3H, m), 1.09-1.31 (1H, m).
Quantity
1.336 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.128 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.CS[C:8](=[NH:10])[NH2:9].[OH-].[K+].[O:13]=[C:14]1[CH:18]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:17][CH2:16][CH:15]1[C:25](OCC)=[O:26]>O>[NH2:9][C:8]1[O:13][C:14]2[CH:18]([C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH2:17][CH2:16][C:15]=2[C:25](=[O:26])[N:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.336 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.128 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
2.03 g
Type
reactant
Smiles
O=C1C(CCC1C1=CC=CC=C1)C(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with water and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
NC=1OC2=C(C(N1)=O)CCC2C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.35 mmol
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 61.2%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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